3-Cyclopropanecarbonyloxetane
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Overview
Description
3-Cyclopropanecarbonyloxetane is an organic compound with the molecular formula C7H10O2. It consists of a cyclopropane ring attached to an oxetane ring via a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropanecarbonyloxetane typically involves the reaction of cyclopropyl carbonyl compounds with oxetane derivatives. One common method includes the use of cyclopropyl cyanide, which undergoes hydrolysis to form cyclopropanecarboxylic acid. This acid is then reacted with oxetane under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through distillation and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropanecarbonyloxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted oxetanes .
Scientific Research Applications
3-Cyclopropanecarbonyloxetane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its ability to improve the chemical properties of target molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism by which 3-Cyclopropanecarbonyloxetane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s oxetane ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. This can lead to changes in the conformation and activity of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- Cyclopropanecarboxylic acid
- Oxetane
- Cyclopropyl methyl ketone
Comparison: 3-Cyclopropanecarbonyloxetane is unique due to the presence of both a cyclopropane ring and an oxetane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a combination of ring strain and reactivity that can be advantageous in synthetic applications .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
cyclopropyl(oxetan-3-yl)methanone |
InChI |
InChI=1S/C7H10O2/c8-7(5-1-2-5)6-3-9-4-6/h5-6H,1-4H2 |
InChI Key |
IEIDADLPPJTNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2COC2 |
Origin of Product |
United States |
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